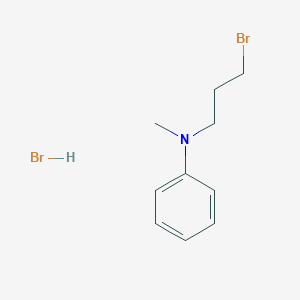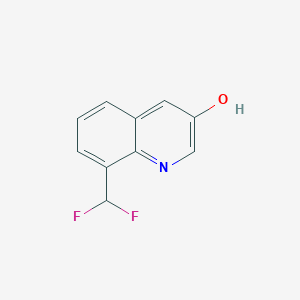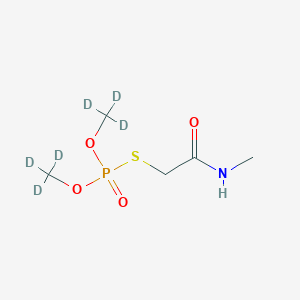
Omethoate D6 (O-dimethyl D6)
Descripción general
Descripción
Omethoate D6 (O-dimethyl D6) is a stable isotope labelled compound . It is a variant of Omethoate, a systemic organophosphorous insecticide and acaricide . It is used to control insects and mites in horticulture and agriculture, as well as in the home garden .
Molecular Structure Analysis
The molecular formula of Omethoate D6 (O-dimethyl D6) is C5H6D6NO4PS . The average mass is 219.229 Da . For Omethoate, the molecular formula is C5H12NO4PS and the average mass is 213.192 Da .Aplicaciones Científicas De Investigación
Detection and Identification Techniques
Insecticide Identification with Biosensors : A study developed an automatic method to identify neurotoxic insecticides like omethoate using acetylcholinesterase-based biosensors. This approach improves the limit of detection and selectivity, using a flow injection analysis (FIA) system combined with sensitive enzymes immobilized on screen-printed electrodes (Bucur et al., 2005).
Surface Enhanced Raman Spectroscopy (SERS) for Pesticide Detection : Another method employs SERS for in-field detection of dimethoate and its metabolite omethoate on olive leaves and in water, providing a quick and sensitive technique potentially useful for organic cultures certification (Tognaccini et al., 2019).
Impact on Biological Systems and Environment
Effects on Plant Growth : Research demonstrates that omethoate treatment can mitigate high salt stress inhibited maize seed germination, suggesting a role of reactive oxygen species (ROS) and abscisic acid (ABA) in promoting germination under stress conditions (Yang et al., 2017).
Biodegradation Studies : Studies on the degradation of omethoate by Aspergillus niger and Bacillus sp. YB-10 under optimal conditions offer insights into the biodegradation process, presenting a potential method for mitigating omethoate pollution in the environment (Yugui et al., 2008); (Li et al., 2020).
Health Implications
Potential to Cause Insulin Resistance : A study on rats exposed to omethoate suggests the potential of this insecticide to induce insulin resistance, highlighting the importance of understanding its effects on health (Zhang et al., 2014).
Genetic Polymorphisms and Health Effects : Research exploring the association of genetic polymorphisms of telomere binding proteins with cholinesterase activity in omethoate-exposed workers provides insights into the genetic susceptibility to omethoate's toxic effects (Ding et al., 2018).
Propiedades
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Omethoate D6 (O-dimethyl D6) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



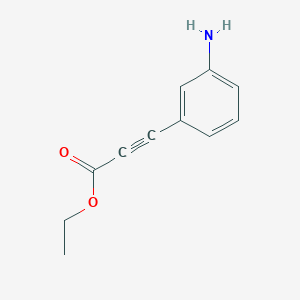
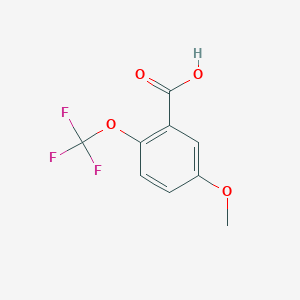
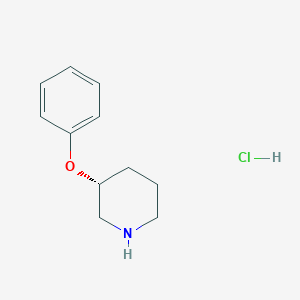
![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

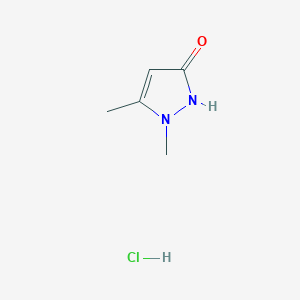
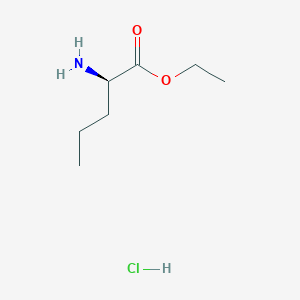
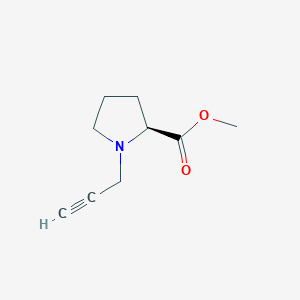
![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
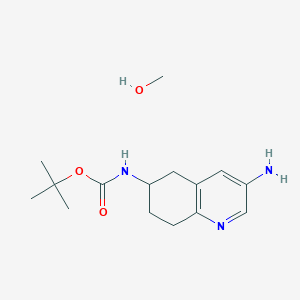
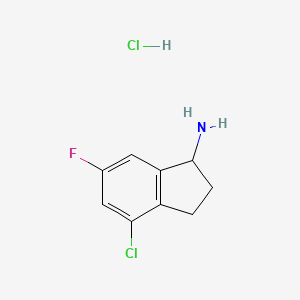
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)
